2-Methylquinoline-7-carboxylic acid is an aromatic compound characterized by a quinoline backbone with a methyl group at the second position and a carboxylic acid functional group at the seventh position. Its molecular formula is , and it features a fused bicyclic structure that is notable for its potential biological activity and utility in various chemical applications. The compound is part of the broader family of quinoline derivatives, which are known for their diverse pharmacological properties.
The biological activity of 2-methylquinoline-7-carboxylic acid has been explored in various studies:
Several synthetic routes have been developed for the preparation of 2-methylquinoline-7-carboxylic acid:
2-Methylquinoline-7-carboxylic acid finds applications in various fields:
Studies have indicated that 2-methylquinoline-7-carboxylic acid interacts with several biological targets:
Several compounds share structural similarities with 2-methylquinoline-7-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 8-Hydroxy-2-methylquinoline-7-carboxylic acid | Contains a hydroxyl group providing additional reactivity. | |
| 2-Methylquinoline-4-carboxylic acid | Different carboxyl position affecting reactivity and biological profile. | |
| 2-Methylquinoline | Lacks carboxylic acid functionality; primarily used as a base structure for further modifications. |
Each of these compounds exhibits distinct properties influenced by their functional groups' positioning on the quinoline ring, leading to varied biological activities and chemical behaviors.
Cyclocondensation strategies remain foundational for constructing the quinoline core. A notable approach involves the use of amino acids as nitrogen sources, enabling the simultaneous introduction of carboxylic acid functionality. For instance, anthranilic acid derivatives can undergo cyclization with β-keto esters under acidic conditions to yield quinoline-7-carboxylic acid scaffolds. Recent adaptations have demonstrated that methyl-substituted β-keto esters, when reacted with o-aminobenzaldehyde derivatives in the presence of p-toluenesulfonic acid (TsOH), facilitate the formation of 2-methylquinoline-7-carboxylic acid through a cascade of imine formation, cyclization, and oxidation steps [2] [3]. This method benefits from the inherent directing effect of the carboxylic acid group, which enhances regioselectivity at the 7-position.
A variation of this strategy employs N,N-dimethyl enaminones as substrates, which undergo transamination with o-aminobenzyl alcohols under TsOH catalysis. The resulting intermediates undergo oxidative cyclocondensation using potassium persulfate (K~2~S~2~O~8~), yielding 3-substituted quinolines [2]. While this method was originally developed for 3-arylquinolines, structural modifications to the enaminone component—such as incorporating methyl groups at the 2-position and carboxylic acid moieties at the 7-position—could theoretically extend its applicability to 2-methylquinoline-7-carboxylic acid synthesis.
The Friedländer synthesis, which couples o-aminobenzaldehydes with ketones, has been reconfigured to accommodate carboxylic acid functionality. For example, 7-carboxy-substituted o-aminobenzaldehydes, when condensed with methyl ketones like acetone in acidic media, yield 2-methylquinoline-7-carboxylic acid. However, the limited availability of 7-carboxy-o-aminobenzaldehyde precursors necessitates multi-step syntheses, often involving nitration, reduction, and oxidation sequences [3].
The Pfitzinger reaction, traditionally employing isatin derivatives, has seen innovative adaptations. Hydrolysis of isatin to isatic acid followed by condensation with methyl acetoacetate under alkaline conditions generates quinoline-4-carboxylic acids. To redirect substitution to the 7-position, researchers have explored meta-substituted isatin derivatives, though yields remain modest due to competing side reactions [3].
Mechanochemical methods have emerged as sustainable alternatives to traditional solution-phase reactions. Ball milling of anthranilic acid derivatives with acetylated β-keto esters in the presence of silica-supported TsOH catalysts achieves cyclocondensation without solvents. This approach not only reduces waste but also enhances reaction efficiency through continuous mechanical activation. Preliminary studies indicate that milling at 30 Hz for 2 hours produces 2-methylquinoline-7-carboxylic acid in 68% yield, with purity comparable to solution-phase methods [3].
Microwave irradiation accelerates key steps in quinoline synthesis. A protocol combining TsOH catalysis with microwave heating (150°C, 20 minutes) enables the cyclocondensation of methyl-substituted enaminones and o-aminobenzyl alcohols. This method reduces reaction times from hours to minutes while maintaining yields above 75% [2]. The localized heating effect of microwaves minimizes thermal decomposition of the acid-sensitive carboxylic acid group, making this approach particularly suited for 7-carboxyquinoline derivatives.
Scaling quinoline syntheses presents distinct challenges. Traditional Friedländer routes require stoichiometric amounts of corrosive acids, generating significant metal waste during neutralization. While solvent-free mechanochemical methods address some environmental concerns, they face hurdles in continuous processing and heat management at scale. Catalytic systems using TsOH and K~2~S~2~O~8~, though effective in lab settings, require careful handling of oxidizing agents in large batches to prevent exothermic runaway reactions [2] [3].
Purification of 2-methylquinoline-7-carboxylic acid remains problematic due to its polar carboxylic acid group, which complicates crystallization. Industrial workflows often employ gradient elution chromatography or acid-base extraction, increasing production costs. Advances in membrane-based separation technologies show promise for reducing purification overhead in continuous manufacturing systems.
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-methylquinoline-7-carboxylic acid through analysis of proton and carbon-13 environments. The aromatic proton region of the quinoline system typically demonstrates characteristic chemical shifts that reflect the electronic environment of the heterocyclic framework [1].
In the proton nuclear magnetic resonance spectrum, the aromatic hydrogen atoms of the quinoline ring system typically appear in the range of 7.0-8.5 parts per million, with the heterocyclic nitrogen causing significant deshielding effects on adjacent carbon atoms. The methyl group substituent at position 2 of the quinoline ring exhibits a characteristic singlet at approximately 2.7 parts per million, reflecting the electron-withdrawing influence of the aromatic nitrogen atom [2]. The carboxylic acid proton at position 7 typically resonates at approximately 13.0 parts per million as a broad singlet, demonstrating the characteristic downfield shift associated with carboxylic acid functionality.
The carbon-13 nuclear magnetic resonance spectrum reveals distinct chemical shift patterns that correlate with the electronic environment of each carbon atom within the quinoline framework. Aromatic carbon atoms in quinoline systems typically appear between 120-160 parts per million, with the carbonyl carbon of the carboxylic acid group demonstrating a characteristic resonance at approximately 170-180 parts per million [3]. The methyl carbon at position 2 appears around 25 parts per million, while the quaternary carbon atoms of the quinoline ring system show characteristic chemical shifts that reflect the electronic influence of the nitrogen heteroatom and the carboxylic acid substituent [4].
Distortionless Enhancement by Polarization Transfer experiments provide multiplicity information that distinguishes between different carbon environments. The distortionless enhancement by polarization transfer-135 experiment reveals methyl and methine carbons as positive signals, while methylene carbons appear as negative signals below the baseline [5]. This technique enables definitive assignment of the methyl carbon at position 2 and facilitates identification of the quaternary aromatic carbons within the quinoline framework [6].
The carbon-13 chemical shift values for quinoline derivatives demonstrate characteristic patterns that reflect the electronic environment created by the heterocyclic nitrogen and carboxylic acid functionality. The presence of the carboxylic acid group at position 7 significantly influences the chemical shifts of adjacent carbon atoms, with the carbon directly attached to the carboxyl group typically appearing at 130-140 parts per million [7]. The methyl substituent at position 2 creates a characteristic chemical shift pattern that distinguishes 2-methylquinoline-7-carboxylic acid from other quinoline carboxylic acid isomers.
Infrared spectroscopy provides characteristic absorption bands that enable identification of functional groups within 2-methylquinoline-7-carboxylic acid. The carboxylic acid functionality exhibits distinctive vibrational modes that appear at characteristic frequencies in the infrared spectrum [8].
The carboxylic acid group demonstrates two primary absorption bands: the carbonyl stretching vibration appears as a strong, sharp peak at approximately 1700-1720 cm⁻¹, while the hydroxyl stretching vibration produces a broad, intense absorption band spanning 2500-3300 cm⁻¹ [8] [9]. The broad nature of the hydroxyl stretching band results from hydrogen bonding interactions that commonly occur in carboxylic acid compounds, both in the solid state and in solution.
The quinoline ring system contributes characteristic aromatic carbon-carbon stretching vibrations that appear in the range of 1450-1650 cm⁻¹. These bands reflect the conjugated aromatic system and the influence of the heterocyclic nitrogen atom on the electronic distribution within the ring framework [10] [7]. The carbon-nitrogen stretching vibrations of the quinoline system typically appear around 1600 cm⁻¹, overlapping with the aromatic carbon-carbon stretching region.
The methyl group substituent at position 2 exhibits characteristic carbon-hydrogen stretching vibrations in the range of 2850-2960 cm⁻¹, appearing as distinct bands that are superimposed on the broader hydroxyl stretching envelope of the carboxylic acid group [7]. The symmetric and asymmetric methyl stretching modes can be distinguished within this region, providing confirmation of the methyl substituent presence.
Carboxylic acid out-of-plane bending vibrations typically appear in the range of 800-900 cm⁻¹, while the carbon-oxygen stretching vibration of the carboxylic acid group produces a characteristic band at approximately 1230-1320 cm⁻¹ [9]. These lower frequency vibrations provide additional confirmation of the carboxylic acid functionality and enable differentiation from other oxygen-containing functional groups.
The infrared spectrum also reveals characteristic quinoline ring breathing modes and out-of-plane hydrogen bending vibrations that appear in the fingerprint region below 1000 cm⁻¹. These bands provide detailed structural information about the substitution pattern and ring system geometry [7].
X-ray crystallographic analysis reveals the three-dimensional arrangement of 2-methylquinoline-7-carboxylic acid molecules within the crystal lattice. Quinoline carboxylic acid derivatives typically adopt monoclinic or triclinic crystal systems, with specific lattice parameters that reflect the molecular geometry and intermolecular interactions [12].
The molecular packing arrangement demonstrates characteristic features common to quinoline carboxylic acid systems. The planar quinoline ring system facilitates π-π stacking interactions between adjacent molecules, with typical interplanar distances of 3.3-3.6 Ångströms [13]. These aromatic stacking interactions contribute significantly to the crystal stability and influence the overall packing geometry.
The carboxylic acid group at position 7 introduces significant directional constraints on the molecular packing due to its ability to form strong hydrogen bonds. The carboxyl group typically adopts a conformation that maximizes hydrogen bonding interactions with neighboring molecules, often resulting in the formation of carboxylic acid dimers or extended hydrogen-bonded networks [14] [13].
The methyl substituent at position 2 creates steric interactions that influence the molecular orientation within the crystal lattice. The methyl group occupies a position that minimizes steric clashes with neighboring molecules while maintaining optimal intermolecular interactions [15]. This steric constraint contributes to the specific crystal packing arrangement observed for 2-methylquinoline-7-carboxylic acid.
Crystallographic studies of related quinoline carboxylic acid compounds reveal that the dihedral angle between the quinoline ring plane and the carboxylic acid group typically ranges from 0-45 degrees, depending on the specific substitution pattern and intermolecular interactions [13]. The presence of the methyl group at position 2 may influence this dihedral angle through steric interactions with the carboxylic acid group.
The crystal packing often demonstrates the formation of molecular layers or chains that are held together by a combination of hydrogen bonding and π-π stacking interactions. These structural motifs create channels or cavities within the crystal lattice that may accommodate solvent molecules or influence the material properties of the crystalline compound [16].
The hydrogen-bonding network in 2-methylquinoline-7-carboxylic acid crystals represents a critical structural feature that determines the overall crystal architecture and stability. Carboxylic acid groups are particularly effective hydrogen bond donors and acceptors, enabling the formation of complex three-dimensional networks [14] [17].
The carboxylic acid functionality typically forms classical hydrogen bonds with donor-acceptor distances ranging from 2.6-2.9 Ångströms. The most common hydrogen bonding motif involves the formation of carboxylic acid dimers, where two carboxylic acid groups interact through complementary hydrogen bonds to create a cyclic structure [9] [14]. This dimer formation is characterized by R₂²(8) ring motifs that provide exceptional stability to the crystal lattice.
The quinoline nitrogen atom serves as a hydrogen bond acceptor, enabling the formation of intermolecular interactions with carboxylic acid groups from neighboring molecules. These nitrogen-oxygen hydrogen bonds typically demonstrate distances of 2.7-2.9 Ångströms and contribute to the formation of extended hydrogen-bonded chains or networks [14] [13].
The three-dimensional hydrogen bonding network often incorporates both strong classical hydrogen bonds and weaker carbon-hydrogen to oxygen interactions. These secondary interactions, while individually weak, collectively contribute to the overall crystal stability and influence the molecular packing arrangement [16] [13].
The hydrogen bonding patterns frequently result in the formation of supramolecular architectures that extend throughout the crystal structure. These networks may create one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks depending on the specific geometric constraints imposed by the molecular structure and hydrogen bonding geometry [18] [17].
The presence of the methyl group at position 2 may influence the hydrogen bonding network through steric effects that constrain the molecular orientation and accessibility of hydrogen bonding sites. This steric influence can lead to the formation of specific hydrogen bonding motifs that are characteristic of methylated quinoline carboxylic acid derivatives [19].